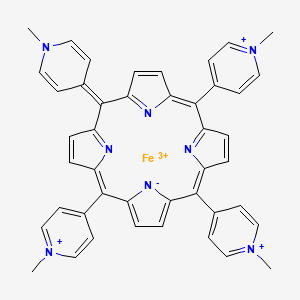

Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such complexes often involves the coordination of an iron(III) ion with a porphyrin ligand that has been substituted with N-methyl-4-pyridinium groups. These syntheses can be achieved under various conditions, adjusting factors such as solvent, temperature, and pH to optimize yield and purity. For example, Aydinoglu et al. (2010) discuss the ability of the macrocyclic porphyrin to coordinate Cu(II) even at very low pH values, indicating a versatile ligand framework for metal coordination (Aydinoglu et al., 2010).

Molecular Structure Analysis

The molecular structure of these complexes is characterized by a central iron(III) ion surrounded by a porphyrin ring, with N-methyl-4-pyridinium groups attached to the periphery. This structure facilitates various axial ligand interactions and substitutions, affecting the complex's physical and chemical properties. Structural studies, such as those by Schareina and Kempe (2000), provide detailed insights into the configuration and bonding within these complexes, highlighting the role of interporphyrin hydrogen bonding in the formation of wide open channels or cavities (Schareina & Kempe, 2000).

Chemical Reactions and Properties

These iron(III) porphyrin complexes participate in a variety of chemical reactions, notably acting as catalysts in oxidation and reduction processes. The axial-ligand replacement, such as that investigated by Arifuku et al. (1986), showcases the complex's ability to undergo ligand exchange reactions, significantly altering its reactivity and catalytic properties (Arifuku et al., 1986).

Physical Properties Analysis

The physical properties, including solubility, dimerization behavior, and photophysical characteristics, are crucial for understanding the applications of these complexes. Brookfield et al. (1985) discuss the dimerization of meso-Tetrakis(N-methyl-4-pyridyl)-porphine in aqueous solution, indicating significant effects on luminescence properties (Brookfield et al., 1985).

Chemical Properties Analysis

Chemically, these complexes exhibit a range of behaviors such as redox activity, binding interactions with biomolecules, and catalytic performance. The study by Watson et al. (2005) on low-spin Fe(III) complexes provides insight into their electronic structures and the impact of axial ligands on their reactivity (Watson et al., 2005).

科学的研究の応用

Cancer Therapy and Antimicrobial Applications

The cationic porphyrin, TMPyP, demonstrates high singlet oxygen generation upon light activation and strong DNA affinity. Its applications in photodynamic therapy (PDT) for cancer treatment and antimicrobial PDT are notable. TMPyP and its derivatives exhibit synergistic effects with other photosensitizers and chemotherapeutic agents, enhancing anti-tumor outcomes and reducing resistance. Novel applications include nanoparticle-mediated delivery, controlled drug release, biosensing, and G-quadruplex stabilization for tumor growth inhibition (Garcia-Sampedro et al., 2019).

DNA Binding Interactions

Cationic porphyrins, such as H2T4, demonstrate unique DNA binding interactions, crucial for therapeutic applications. These compounds bind to DNA either externally or through intercalation, influenced by the DNA's base composition rather than sequence. The structural diversity and recognition modes of G-quadruplexes by these porphyrins highlight their potential in drug design, especially for cancer therapy (McMillin et al., 2005).

G-Quadruplex Interactions

The interactions of TMPyP and its analogs with DNA sequences forming G-quadruplexes and duplex structures underpin their relevance in anticancer drug design. Modifications to increase selectivity for G-quadruplexes over duplex structures have been explored, showing promising selectivity patterns, especially for AgII derivatives of TMPyP (Ramos et al., 2021).

Catalysis

Iron and manganese porphyrin-catalyzed enantioselective epoxidation of terminal olefins represents a significant area of application. These catalysts demonstrate high enantiomeric excess and turnover numbers, offering a promising alternative to traditional epoxidation catalysts. This highlights the potential of easy-to-prepare porphyrin catalysts in future synthetic applications (Rose et al., 2005).

Spin Crossover and Molecular Switches

Discrete polynuclear iron(II) complexes, including those with porphyrinic components, exhibit spin crossover (SCO) properties. These materials are explored for their potential in displays, sensors, actuators, or memory components due to their abrupt, hysteretic, and multistep switching capabilities (Hogue et al., 2018).

特性

IUPAC Name |

iron(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36N8.Fe/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q+2;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPUTYQVYHFIFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36FeN8+5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209226 |

Source

|

| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fet4MPyP | |

CAS RN |

60489-13-6 |

Source

|

| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060489136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(10S,13R,14R,16S,17R)-16-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1198473.png)

![n-Ethyl-2-methyl-5-(1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydro-6h-benzo[c]chromen-3-yl)pentanamide](/img/structure/B1198492.png)